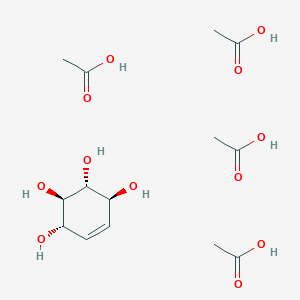
acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol is a compound with a unique structure that combines the properties of acetic acid and a cyclohexene ring with multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol typically involves the use of cyclohexene as a starting material. The hydroxyl groups are introduced through a series of oxidation reactions. One common method involves the use of osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) to achieve dihydroxylation and cleavage of the double bond, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexane-1,2,3,4-tetraone, while reduction can produce cyclohexane-1,2,3,4-tetrol.
Aplicaciones Científicas De Investigación
Acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl groups.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,2,3,4-tetrol: Lacks the acetic acid moiety but has similar hydroxyl group arrangement.
Cyclohexene-1,2,3,4-tetrol: Similar structure but without the acetic acid component.
Acetic acid;cyclohexane-1,2,3,4-tetrol: Similar but with a saturated cyclohexane ring.
Uniqueness
Acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol is unique due to the presence of both acetic acid and a cyclohexene ring with multiple hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
189389-04-6 |
|---|---|
Fórmula molecular |
C14H26O12 |
Peso molecular |
386.35 g/mol |
Nombre IUPAC |
acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H10O4.4C2H4O2/c7-3-1-2-4(8)6(10)5(3)9;4*1-2(3)4/h1-10H;4*1H3,(H,3,4)/t3-,4-,5+,6+;;;;/m0..../s1 |
Clave InChI |
PFBIFYGTDMTYEJ-ZRRPIIKPSA-N |
SMILES isomérico |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=C[C@@H]([C@H]([C@@H]([C@H]1O)O)O)O |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=CC(C(C(C1O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
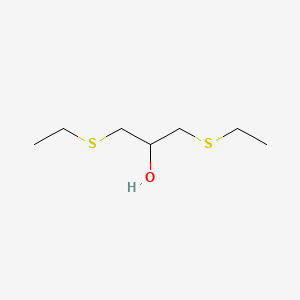
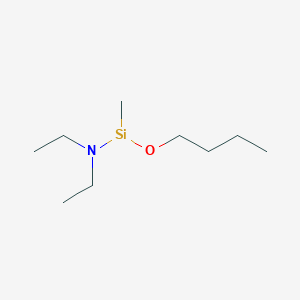
![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)
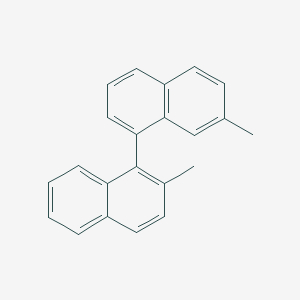
![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)
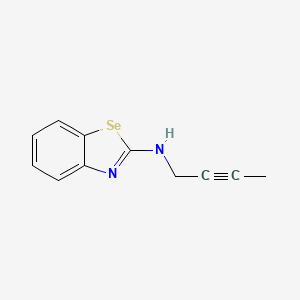
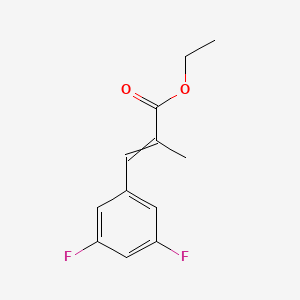
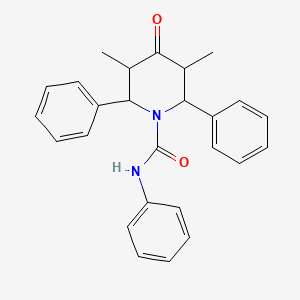

![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
